molecular formula C14H14N6O3 B2888136 2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 892481-71-9

2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2888136
CAS No.: 892481-71-9
M. Wt: 314.305
InChI Key: IDTFRKCECVRWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features a 4-ethoxyphenyl group at position 3 and an acetamide moiety at position 6 (Figure 1).

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-2-23-10-5-3-9(4-6-10)20-13-12(17-18-20)14(22)19(8-16-13)7-11(15)21/h3-6,8H,2,7H2,1H3,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTFRKCECVRWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound belonging to the class of triazolopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The compound's structure features a triazolo-pyrimidine core with an ethoxyphenyl substituent and an acetamide group. This unique arrangement contributes to its biological activity.

Research indicates that compounds within the triazolopyrimidine class often exert their effects through the inhibition of key enzymes and receptors involved in cell proliferation and survival. Notably, they may target:

  • Kinases : Many triazolopyrimidines inhibit receptor tyrosine kinases (RTKs), such as EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer cell signaling pathways.
  • CDK2/Cyclin A2 : Some studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Anticancer Activity

A series of studies have evaluated the anticancer potential of triazolopyrimidine derivatives. The following table summarizes findings related to the activity of this compound against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast)0.45Inhibition of CDK2
A549 (lung)0.30EGFR inhibition
HCT116 (colon)0.25Induction of apoptosis

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antiviral and Antimicrobial Activity

Beyond anticancer properties, some derivatives have shown promising antiviral and antimicrobial activities:

  • Antiviral Studies : Research indicates potential efficacy against viral infections by inhibiting viral replication mechanisms.
  • Antimicrobial Tests : In vitro studies demonstrate effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial profile.

Case Studies

  • EGFR Inhibition : A study conducted by Smaill et al. demonstrated that similar compounds exhibited IC50 values as low as 8.8 nM against EGFR, indicating strong inhibitory effects on cancer cell proliferation due to disrupted signaling pathways .
  • Cytotoxicity in Human Cell Lines : In a comparative study involving multiple triazolopyrimidine derivatives, this compound was highlighted for its significant cytotoxic effects against MCF-7 cells compared to controls .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of the target compound with its closest analogs:

Compound Name & Reference R Group (Position 3) Substituent (Position 6) Molecular Weight Key Biological Target Notable Properties
Target Compound 4-Ethoxyphenyl Acetamide Not reported Hypothesized CA IX Enhanced lipophilicity vs. methoxy
1-(3-(4-Fluorophenyl)-7-imino...)urea 4-Fluorophenyl Urea ~357 (calculated) Carbonic Anhydrase IX Strong H-bond donor; IC50 ~50 nM
2-(3-(4-Methoxyphenyl)-7-oxo...acetamide 4-Methoxyphenyl N-(5-methylisoxazol-3-yl) 381.3 Not reported Reduced steric bulk vs. ethoxy
N-(2-chloro-5-(trifluoromethyl)phenyl)... 2-Fluorobenzyl Chloro-trifluoromethyl phenylacetamide 480.8 Not reported High molecular weight; fluorinated for stability

Key Observations:

  • Ethoxy vs.
  • Acetamide vs. Urea : Urea derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, which may enhance target binding (e.g., carbonic anhydrase IX inhibition). Acetamide offers metabolic stability but weaker interactions.
  • Fluorinated Substituents : Fluorine or trifluoromethyl groups (e.g., ) improve metabolic stability and electron-withdrawing effects, which can modulate enzyme affinity.

Physicochemical and Crystallographic Data

  • Crystallography: While crystallographic data for the target compound are unavailable, analogs like ethyl 7-methyl-3-oxo-5-phenyl... () crystallize in a monoclinic system (P21/n) with Z=4 and hydrogen-bonding networks stabilizing the structure .
  • Thermal Properties: Methoxy analogs (e.g., ) lack reported melting points, but related compounds (e.g., pyranopyrimidines) often exhibit high melting points (>200°C) due to rigid fused-ring systems .

Preparation Methods

Cyclocondensation of Heterocyclic Precursors

The triazolo[4,5-d]pyrimidine scaffold is constructed through cyclocondensation reactions. A common approach involves reacting 4-amino-1,2,3-triazole derivatives with β-keto esters or malononitrile derivatives under acidic conditions. For example, 3-(4-ethoxyphenyl)-1H-1,2,3-triazol-4-amine is condensed with ethyl acetoacetate in the presence of hydrochloric acid to form the 7-oxo intermediate.

Reaction Conditions

  • Solvent: Methanol or ethanol
  • Acid Catalyst: Concentrated HCl (10–15 mol%)
  • Temperature: 60–80°C, 6–12 hours
  • Yield: 65–78%

Oxidative Cyclization

Alternative routes employ oxidative cyclization using iodine or hypervalent iodine reagents. For instance, treatment of N-(4-ethoxyphenyl)-5-amino-1,2,3-triazole-4-carboxamide with iodobenzene diacetate in dichloromethane induces cyclization to the triazolo[4,5-d]pyrimidine core.

Functionalization of the 4-Ethoxyphenyl Group

Etherification Prior to Cyclization

The 4-ethoxyphenyl substituent is typically installed before triazole formation. 4-Ethoxyaniline is diazotized and coupled with ethyl cyanoacetate to form the triazole precursor, followed by O-ethylation using diethyl sulfate.

Critical Parameters

  • Diazotization Temperature: 0–5°C to prevent decomposition.
  • Coupling Agent: Sodium nitrite (1.2 equiv) in aqueous HCl.
  • Yield: 60–68%.

Reaction Optimization and Scale-Up

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity DMF > MeCN > THF Higher polarity improves cyclization
Temperature 60–80°C Prevents side reactions
Reaction Time 6–12 hours Ensures completion

Data aggregated from highlight DMF as the preferred solvent for both cyclization and substitution steps, offering a balance between solubility and reactivity.

Catalytic and Stoichiometric Additives

  • Triethylamine (TEA): Neutralizes HCl byproducts during substitution (5–10 mol%).
  • Potassium Iodide (KI): Facilitates SN2 reactions via the "common ion effect" (2–5 mol%).
  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography: Silica gel (230–400 mesh) with eluents such as dichloromethane:methanol (95:5) achieves >98% purity.
  • Recrystallization: Ethyl acetate or toluene yields crystalline products with consistent melting points (155–160°C).

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.89–7.40 (m, 4H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 2.15 (s, 3H, COCH3).
  • HPLC Purity: >97% (C18 column, 0.1% TFA in H2O/MeCN).

Industrial-Scale Adaptations

The patent literature emphasizes cost-effective adaptations for kilogram-scale production:

  • Continuous Flow Reactors: Reduce reaction times by 50% compared to batch processes.
  • In Situ Acid Scavenging: Use of polymer-supported scavengers (e.g., MP-carbonate) minimizes purification steps.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (%)Reference
1DMF, 90°C, 8 h65–7090
2Et3_3N, THF, rt80–8595

Q. Table 2. Analytical Parameters for Structural Confirmation

TechniqueKey Peaks/DataPurposeReference
1^1H NMRδ 7.2–7.4 ppm (aromatic H)Aromatic substituents
HRMSm/z 354.12 [M+H]+^+Molecular formula
HPLC-PDARetention time: 12.3 minPurity assessment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.